Cas no 1072089-68-9 (8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine)
![8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine structure](https://ja.kuujia.com/scimg/cas/1072089-68-9x500.png)
8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine 化学的及び物理的性質
名前と識別子
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- 8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
- 8-methyl-2-(2-thienyl)imidazo[1,2-{a}]pyridin-3-amine
- 1072089-68-9
- CS-0282008
- F1967-0438
- 8-METHYL-2-(2-THIENYL)IMIDAZO[1,2-(A)]PYRIDIN-3-AMINE
- 8-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine
- AKOS005207394
- EN300-237268
- Imidazo[1,2-a]pyridin-3-amine, 8-methyl-2-(2-thienyl)-
- 8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
-
- インチ: 1S/C12H11N3S/c1-8-4-2-6-15-11(13)10(14-12(8)15)9-5-3-7-16-9/h2-7H,13H2,1H3
- InChIKey: LJJXYRMOQSFKNW-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1C1=C(N)N2C=CC=C(C)C2=N1
計算された属性
- せいみつぶんしりょう: 229.067
- どういたいしつりょう: 229.067
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.6A^2
- 疎水性パラメータ計算基準値(XlogP): 3.2
8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-237268-0.5g |
8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine |
1072089-68-9 | 95% | 0.5g |
$397.0 | 2024-06-19 | |
Enamine | EN300-237268-10.0g |
8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine |
1072089-68-9 | 95% | 10.0g |
$1778.0 | 2024-06-19 | |
Life Chemicals | F1967-0438-1g |
8-methyl-2-(2-thienyl)imidazo[1,2-{a}]pyridin-3-amine |
1072089-68-9 | 95%+ | 1g |
$328.0 | 2023-09-06 | |
Life Chemicals | F1967-0438-2.5g |
8-methyl-2-(2-thienyl)imidazo[1,2-{a}]pyridin-3-amine |
1072089-68-9 | 95%+ | 2.5g |
$656.0 | 2023-09-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18363-1G |
8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine |
1072089-68-9 | 95% | 1g |
¥ 1,716.00 | 2023-04-03 | |
Enamine | EN300-237268-1g |
8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine |
1072089-68-9 | 1g |
$414.0 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1352678-5g |
8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine |
1072089-68-9 | 98% | 5g |
¥8052.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1352678-10g |
8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine |
1072089-68-9 | 98% | 10g |
¥11091.00 | 2024-08-09 | |
Enamine | EN300-237268-0.05g |
8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine |
1072089-68-9 | 95% | 0.05g |
$348.0 | 2024-06-19 | |
Life Chemicals | F1967-0438-0.25g |
8-methyl-2-(2-thienyl)imidazo[1,2-{a}]pyridin-3-amine |
1072089-68-9 | 95%+ | 0.25g |
$295.0 | 2023-09-06 |
8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine 関連文献
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amineに関する追加情報
Research Brief on 8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine (CAS: 1072089-68-9): Recent Advances and Applications
The compound 8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine (CAS: 1072089-68-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and promising pharmacological properties. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold, to which this compound belongs, is known for its versatility in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents.
Recent studies have highlighted the role of 8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine as a potent inhibitor of specific protein kinases involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high selectivity for the p38α MAP kinase, a key regulator of cytokine production in inflammatory diseases. The study reported an IC50 value of 12 nM, making it one of the most potent inhibitors in its class. Molecular docking simulations further revealed that the thiophene and amine moieties play a critical role in binding to the kinase's ATP pocket, providing insights for further structural optimization.
In addition to its kinase inhibitory activity, 8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has shown promise in oncology research. A preclinical study published in Bioorganic & Medicinal Chemistry Letters (2024) investigated its effects on cancer cell lines, revealing significant antiproliferative activity against triple-negative breast cancer (TNBC) cells. The compound induced apoptosis via the intrinsic mitochondrial pathway, as evidenced by caspase-3 activation and PARP cleavage. These findings suggest its potential as a lead compound for developing novel anticancer agents, particularly for hard-to-treat cancers like TNBC.
The synthetic routes to 8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine have also been optimized in recent years. A 2024 paper in Organic Process Research & Development described a scalable, one-pot synthesis with a 78% yield, significantly improving upon previous methods that required multiple steps and harsh conditions. The new protocol employs a copper-catalyzed coupling reaction, which not only enhances efficiency but also reduces the environmental impact by minimizing waste generation. This advancement is particularly relevant for industrial-scale production, should the compound progress to clinical trials.
Despite these promising developments, challenges remain in the development of 8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine as a therapeutic agent. Pharmacokinetic studies indicate moderate oral bioavailability (F=42% in rat models), and efforts are underway to improve its metabolic stability through structural modifications. Additionally, while the compound shows good selectivity for p38α MAP kinase, off-target effects on other kinases in the same family require further investigation to ensure clinical safety. These aspects represent active areas of research, with several groups working on next-generation derivatives.
In conclusion, 8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine (CAS: 1072089-68-9) represents a compelling case study in modern drug discovery, combining innovative synthetic chemistry with targeted biological activity. Its dual potential in inflammatory diseases and oncology, coupled with recent synthetic advances, positions it as a valuable scaffold for future medicinal chemistry efforts. Ongoing research will be crucial to address its pharmacokinetic limitations and fully elucidate its mechanism of action across different therapeutic areas.
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